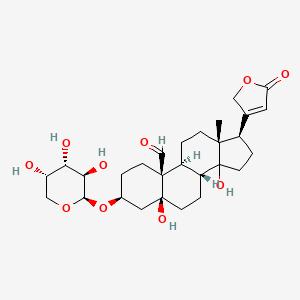
Strophanthidin arabinoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Strophanthidin arabinoside, also known as this compound, is a useful research compound. Its molecular formula is C28H40O10 and its molecular weight is 536.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
Recent studies have highlighted the anticancer potential of strophanthidin arabinoside, demonstrating its efficacy against various cancer cell lines.
Case Studies
A study conducted on human breast (MCF-7), lung (A549), and liver (HepG2) cancer cell lines revealed that this compound exhibits a dose-dependent cytotoxic effect. The treatment resulted in significant DNA damage and altered expression of several key proteins associated with cell survival and death .
Cardiac Function Modulation
This compound has also been studied for its effects on cardiac tissues, particularly in the context of heart failure.
Inotropic Effects
- Positive Inotropic Action : Research indicates that this compound enhances myocardial contractility by increasing intracellular calcium levels ([Ca²⁺]i) and sodium levels ([Na⁺]i). This effect is concentration-dependent, with notable increases in developed force observed at lower concentrations .
- Toxicity at High Concentrations : While beneficial at therapeutic doses, higher concentrations can lead to adverse effects such as afterglimmers and decreased developed force due to calcium overload .
Comparative Studies with Other Cardiac Glycosides
This compound has been compared with other cardiac glycosides like ouabain and digitalis. These studies aim to elucidate its relative efficacy and safety profile in clinical settings.
Clinical Relevance
A comparison study indicated that this compound shares similar pharmacodynamic properties with ouabain but may offer a different safety profile, making it a candidate for further clinical exploration in treating heart conditions .
Data Summary
The following table summarizes key findings related to the applications of this compound:
| Application | Mechanism of Action | Cell Lines/Models | Key Findings |
|---|---|---|---|
| Anticancer | Induces apoptosis; modulates signaling pathways | MCF-7, A549, HepG2 | Dose-dependent cytotoxicity; DNA damage; cell cycle arrest at G2/M phase |
| Cardiac Function | Positive inotropic effects; increases [Ca²⁺]i | Human myocardium | Enhanced contractility at low doses; toxicity observed at high concentrations |
| Comparative Studies | Similarities with ouabain; varying safety profiles | Clinical comparisons | Potential for safer alternatives in heart failure treatment |
Propriétés
Numéro CAS |
28071-51-4 |
|---|---|
Formule moléculaire |
C28H40O10 |
Poids moléculaire |
536.6 g/mol |
Nom IUPAC |
(3S,5S,8R,9S,10S,13R,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C28H40O10/c1-25-6-3-18-19(28(25,35)9-5-17(25)15-10-21(31)36-12-15)4-8-27(34)11-16(2-7-26(18,27)14-29)38-24-23(33)22(32)20(30)13-37-24/h10,14,16-20,22-24,30,32-35H,2-9,11-13H2,1H3/t16-,17+,18-,19+,20-,22-,23+,24+,25+,26-,27-,28?/m0/s1 |
Clé InChI |
XMNREHIXCIWCGI-PWCCZRMBSA-N |
SMILES |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)OC6C(C(C(CO6)O)O)O)C=O)O |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H](C1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O[C@@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C=O)O |
SMILES canonique |
CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)OC6C(C(C(CO6)O)O)O)C=O)O |
Synonymes |
strophanthidin arabinoside strophanthidin arabinoside, (3-(alpha-D))-isomer strophanthidin arabinoside, (3-(alpha-L))-isomer strophanthidin arabinoside, (alpha)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















